

# spectroscopic data (NMR, IR, Mass Spec) of 4-Methoxy-3-nitrobenzamide

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzamide

Cat. No.: B082155

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## Spectroscopic and Synthetic Guide to 4-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a general synthetic approach for **4-methoxy-3-nitrobenzamide**. While a complete set of experimentally verified spectroscopic data for **4-methoxy-3-nitrobenzamide** is not readily available in public databases, this document outlines the expected spectral characteristics based on its chemical structure and provides data for its immediate precursor, 4-methoxy-3-nitrobenzoic acid.

Furthermore, it details generalized experimental protocols for its synthesis and characterization.

## Predicted Spectroscopic Data of 4-Methoxy-3-nitrobenzamide

The following tables summarize the anticipated spectroscopic data for **4-methoxy-3-nitrobenzamide** based on standard chemical shift and fragmentation principles.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.2	d	1H	Ar-H (H-2)
~7.8	dd	1H	Ar-H (H-6)
~7.2	d	1H	Ar-H (H-5)
~7.5 (broad s)	s	1H	-NH <sub>2</sub>
~6.0 (broad s)	s	1H	-NH <sub>2</sub>
~4.0	s	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are approximate and may vary based on solvent and concentration.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Amide)
~155	Ar-C (C-4)
~140	Ar-C (C-3)
~135	Ar-C (C-1)
~130	Ar-C (C-6)
~120	Ar-C (C-2)
~115	Ar-C (C-5)
~57	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are approximate.

**Table 3: Predicted Key IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400-3200	N-H stretch (amide)
1680-1640	C=O stretch (amide)
1540-1500	N-O asymmetric stretch (nitro)
1360-1320	N-O symmetric stretch (nitro)
1280-1200	C-O stretch (aryl ether)

Sample preparation: KBr pellet or ATR.

#### Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
196	[M] <sup>+</sup> (Molecular ion)
180	[M-NH <sub>2</sub> ] <sup>+</sup>
150	[M-NO <sub>2</sub> ] <sup>+</sup>
135	[M-NH <sub>2</sub> -OCH <sub>3</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **4-methoxy-3-nitrobenzamide**.

### Synthesis of 4-Methoxy-3-nitrobenzamide from 4-Methoxy-3-nitrobenzoic Acid

This two-step procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Step 1: Synthesis of 4-methoxy-3-nitrobenzoyl chloride

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitrobenzoic acid (1.0 eq).
- Add thionyl chloride ( $\text{SOCl}_2$ ) (2.0-3.0 eq) in excess.
- Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas ( $\text{HCl}$  and  $\text{SO}_2$ ) evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methoxy-3-nitrobenzoyl chloride is typically used in the next step without further purification.

## Step 2: Synthesis of **4-methoxy-3-nitrobenzamide**

- Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution in an ice bath ( $0\text{ }^\circ\text{C}$ ).
- Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with dilute acid (e.g., 1M  $\text{HCl}$ ), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **4-methoxy-3-nitrobenzamide** by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- **$^1\text{H}$  NMR:** Acquire the proton NMR spectrum using a standard 400 or 500 MHz spectrometer.
- **$^{13}\text{C}$  NMR:** Acquire the carbon-13 NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

#### Infrared (IR) Spectroscopy

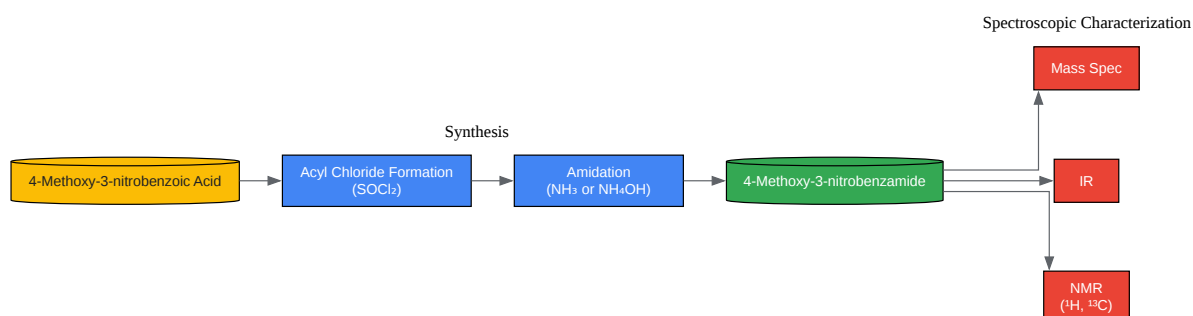
- **KBr Pellet Method:** Mix a small amount of the dried sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly on the ATR crystal.
- **Acquire the IR spectrum** over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

#### Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
- **Analysis:** Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **4-methoxy-3-nitrobenzamide**.



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Caption: Workflow for the synthesis and characterization of **4-methoxy-3-nitrobenzamide**.

- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass Spec) of 4-Methoxy-3-nitrobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082155#spectroscopic-data-nmr-ir-mass-spec-of-4-methoxy-3-nitrobenzamide\]](https://www.benchchem.com/product/b082155#spectroscopic-data-nmr-ir-mass-spec-of-4-methoxy-3-nitrobenzamide)

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